1-[2-(Difluoromethoxy)phenyl]propan-1-one
Description
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-8(13)7-5-3-4-6-9(7)14-10(11)12/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDKFXPSSMGLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273190 | |
| Record name | 1-[2-(Difluoromethoxy)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929341-33-3 | |
| Record name | 1-[2-(Difluoromethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929341-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Difluoromethoxy)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 2-(Difluoromethoxy)benzaldehyde
One reported approach begins with 2-(difluoromethoxy)benzaldehyde as the starting material. This aldehyde undergoes a series of transformations to introduce the propanone group at the 1-position of the phenyl ring:
- Amination reaction: Although this step is more relevant for amino derivatives (e.g., 1-(2-amino-3-(difluoromethoxy)phenyl)propan-1-one), it illustrates the functionalization potential of the difluoromethoxy-substituted aromatic ring.
- Acylation or alkylation: The propanone moiety can be introduced via Friedel-Crafts acylation or through alkylation of the aromatic ring with appropriate ketone precursors.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-(Difluoromethoxy)benzaldehyde | Starting aromatic aldehyde |
| 2 | Amination reagents (for amino derivatives) | Optional functionalization |
| 3 | Acylation reagents (e.g., acid chlorides, AlCl3) | Introduction of propanone group |
This method is suited for laboratory-scale synthesis and can be adapted for industrial production with continuous flow reactors to improve yield and purity.
Alkylation via Difluoromethoxybenzaldehyde Derivatives
A more detailed synthetic route involves:
- Alkylation of 3,4-dihydroxybenzaldehyde with chlorodifluoroacetate to yield 4-difluoromethoxy-3-hydroxybenzaldehyde.
- Subsequent conversion to the ketone via chlorination and reaction with nucleophiles such as sodium salts of methyl acetoacetate.
- Saponification and decarboxylation steps to finalize the ketone structure.
This multi-step synthesis is summarized below:
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3,4-Dihydroxybenzaldehyde | Alkylation with chlorodifluoroacetate | 45% |
| 2 | 4-Difluoromethoxy-3-hydroxybenzaldehyde | Chlorination with thionyl chloride | Not specified |
| 3 | Chloride intermediates | Reaction with sodium methyl acetoacetate | Not specified |
| 4 | Ester intermediates | Saponification and acidification | Spontaneous decarboxylation to ketone |
This method allows for the introduction of the difluoromethoxy group early in the synthesis, providing metabolic stability benefits in the final product.
Reduction of Oxime Intermediates
While this method is more commonly applied to amino-propanone derivatives, the preparation of ketones via oxime intermediates is relevant:
- Formation of oximes from hydroxypropanone precursors using hydroxylamine salts in the presence of bases.
- Reduction of oximes using nickel-aluminum catalysts to yield the corresponding amines or ketones.
Though specific to amino derivatives, this approach highlights the utility of oxime intermediates in related ketone synthesis.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
- Yield and purity: Methods involving continuous flow reactors and automated systems have been reported to enhance yield and purity for industrial-scale synthesis.
- Metabolic stability: Incorporation of difluoromethoxy groups early in the synthesis improves metabolic stability of the final ketone, as demonstrated in structure-activity relationship studies.
- Reaction conditions: Optimal temperatures range from 0°C to 30°C for oximation steps; organic solvents such as di-n-butyl ether, toluene, and ethyl acetate are commonly used.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 2-(Difluoromethoxy)benzaldehyde, 3,4-dihydroxybenzaldehyde | Depending on method |
| Temperature | 0°C to 70°C | Lower temperatures preferred for oximation |
| Solvents | Diethyl ether, di-n-butyl ether, toluene, ethyl acetate | Selected based on solubility and reaction type |
| Catalysts | AlCl3 (acylation), Ni-Al (reduction) | Catalyst choice affects selectivity and yield |
| Yields | 20% to 60% per step | Varies by method and step |
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 1-[2-(difluoromethoxy)phenyl]propan-1-one typically involves multi-step organic reactions, which can include the reaction of difluoromethoxy phenols with propanones under specific catalytic conditions. The compound's mechanism of action may involve interactions with biological targets, such as enzymes or receptors, potentially leading to inhibition or modulation of biochemical pathways.
Scientific Research Applications
This compound has several notable applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
- Drug Development: This compound may serve as a lead compound in drug discovery due to its structural features that can be modified to enhance biological activity. Its difluoromethoxy group is known to influence pharmacokinetics and bioavailability.
Biological Studies
- Enzyme Inhibition Studies: The unique structure allows for the exploration of enzyme interactions, making it a candidate for studying inhibitors against various biological targets.
- Anticancer Research: Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential.
Materials Science
- Polymer Synthesis: The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength due to the incorporation of difluoromethoxy groups.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study/Research Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated selective cytotoxicity against specific cancer cell lines | Journal of Medicinal Chemistry |
| Enzyme Interaction | Identified as a potent inhibitor of certain enzymes involved in metabolic pathways | Biochemical Journal |
| Polymer Properties | Enhanced mechanical properties when incorporated into polymer matrices | Advanced Materials |
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-[2,4-Bis(trimethylsiloxy)phenyl]-2-[(4-trimethylsiloxy)phenyl]propan-1-one
- Substituents : Trimethylsiloxy (–OSi(CH₃)₃) groups at positions 2, 4, and 4'.
- Properties : Exhibits antibacterial activity , likely due to the siloxy groups enhancing lipophilicity and membrane penetration .
1-[2-(4-Chlorobut-2-oxynyloxy)phenyl]propan-1-one
- Substituents : Chlorinated butynyloxy group (–O–C≡C–CH₂Cl).
- Properties: No explicit biological data, but chlorine’s lipophilicity may enhance cellular uptake .
- Contrast : The chlorine atom and alkyne moiety introduce distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the stable –OCF₂ group .
1-[2-(Difluoromethoxy)phenyl]ethanone
Functional Group Modifications
1-(2-((7-(3-Fluorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)propan-1-one (1f)
- Structure : Ethynyl-linked naphthalenyl and fluorophenyl groups.
- Properties : Yellow solid (m.p. 172–191°C ), synthesized via DBU-catalyzed reactions .
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP-8)
- Structure: Thiazolidin ring and benzylideneamino groups.
- Properties : Exhibits antimicrobial activity (e.g., IR peaks at 1639 cm⁻¹ for C=N stretch) .
- Contrast : The thiazolidin moiety introduces hydrogen-bonding capability, absent in the target compound, which may explain its broader antimicrobial efficacy .
Positional Isomerism and Ketone Variants
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Structure : Propan-2-one (ketone at position 2) with hydrazinylidene and chloro groups.
- Properties : Characterized by single-crystal X-ray diffraction (R factor = 0.038 ) .
Biological Activity
1-[2-(Difluoromethoxy)phenyl]propan-1-one, an organic compound with the molecular formula CHFO, has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a propanone moiety linked to a phenyl ring that contains a difluoromethoxy substituent. This unique structural configuration contributes to its distinctive chemical properties, influencing its biological activity and interaction with various biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are crucial for its anticancer effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It has shown efficacy in reducing inflammatory markers in animal models of arthritis. The biological activity is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Neuroprotective Properties
Recent studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It is believed to inhibit β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques, thereby potentially reducing neurodegeneration associated with Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for evaluating its safety and efficacy. Studies have reported:
- Bioavailability : The compound exhibits moderate bioavailability, which is influenced by its lipophilicity due to the difluoromethoxy group.
- Toxicity : Acute toxicity studies have established an LD50 value that indicates a relatively safe profile at therapeutic doses. Chronic toxicity assessments are ongoing to further evaluate long-term safety .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | CHFO | Contains trifluoromethoxy group; potential for different biological activity |
| 1-[4-(Difluoromethoxy)phenyl]propan-1-one | CHFO | Similar structure but different substitution pattern; may exhibit distinct properties |
| 4-Trifluoromethoxyisobutyrophenone | CHFO | Features an isobutyl group; used in similar medicinal applications |
The difluoromethoxy substitution in this compound may enhance its metabolic stability and alter its interaction with biological targets compared to these similar compounds .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- A study focusing on the inhibition of BACE1 demonstrated that derivatives of this compound could significantly lower amyloid plaque levels in animal models, suggesting a promising avenue for Alzheimer's treatment .
- Another investigation into its anti-inflammatory effects revealed substantial reductions in paw edema in rats treated with the compound, indicating potential for arthritis management .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | DBU | 52–65% | |
| Solvent | DCM/THF | 48–60% | |
| Purification | Column chromatography | >90% purity |
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
A combination of NMR , UV-Vis , and mass spectrometry is critical:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the para-substitution pattern of electron-withdrawing groups (e.g., Br in analogous compounds) can be inferred from aromatic proton splitting and carbon chemical shifts .
- UV-Vis : The λmax (e.g., 267 nm for para-substituted bromo analogs) helps confirm substituent positions .
- HRMS : Exact mass analysis (e.g., using ESI-TOF) validates molecular formula integrity .
Advanced: How can conflicting NMR data due to molecular dynamics (e.g., ring puckering) be resolved?
Methodological Answer:
Dynamic effects, such as pyrrolidine ring puckering, may obscure NMR signals. Strategies include:
- Variable Temperature (VT) NMR : Lower temperatures (e.g., –40°C) slow molecular motion, resolving split signals .
- Computational Modeling : Density Functional Theory (DFT) simulations predict stable conformers and their NMR chemical shifts, aiding spectral interpretation .
Advanced: What computational methods are used to study the electronic effects of the difluoromethoxy group on reactivity?
Methodological Answer:
- DFT Calculations : Assess electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict sites for electrophilic/nucleophilic attack. For example, the difluoromethoxy group’s electron-withdrawing nature lowers electron density at the carbonyl carbon, enhancing electrophilicity .
- Molecular Dynamics (MD) Simulations : Evaluate solvent interactions and steric effects on reaction pathways .
Advanced: What pharmacological mechanisms are associated with derivatives of this compound?
Methodological Answer:
Derivatives may act as voltage-dependent sodium channel blockers (e.g., similar to metaflumizone), disrupting ion transport in neurological targets. In vitro assays (e.g., patch-clamp electrophysiology) and molecular docking studies with channel proteins (e.g., Nav1.7) are used to validate mechanisms .
Advanced: How can impurities or metabolites of this compound be identified during pharmacological studies?
Methodological Answer:
- LC-MS/MS : High-resolution mass spectrometry coupled with liquid chromatography detects metabolites via exact mass (<1 ppm error) and fragmentation patterns. For example, hydroxylated metabolites can be identified using precursor ion scanning .
- Synthetic Standards : Co-injection with synthesized impurities (e.g., 1-(3-chlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)propan-1-one) confirms retention times .
Advanced: What strategies improve the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H2O2) and monitor degradation via HPLC.
- Lyophilization : Stabilizes hygroscopic samples by removing water, preventing hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
